molecular formula C8H15NO4 B12615223 4,4-Diethoxy-1-nitrobut-1-ene CAS No. 918160-38-0

4,4-Diethoxy-1-nitrobut-1-ene

Cat. No.: B12615223
CAS No.: 918160-38-0
M. Wt: 189.21 g/mol
InChI Key: GHGUSPQVPMXHRW-UHFFFAOYSA-N
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Description

4,4-Diethoxy-1-nitrobut-1-ene is an organic compound with the molecular formula C8H15NO4. It is characterized by the presence of a nitro group and two ethoxy groups attached to a butene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethoxy-1-nitrobut-1-ene typically involves the nitration of 4,4-diethoxybut-1-ene. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid and sulfuric acid as the nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethoxy-1-nitrobut-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of 4,4-diethoxy-1-aminobut-1-ene.

    Substitution: Formation of various substituted butenes depending on the nucleophile used.

Scientific Research Applications

4,4-Diethoxy-1-nitrobut-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Diethoxy-1-nitrobut-1-ene involves its interaction with molecular targets through its nitro and ethoxy groups. The nitro group can participate in redox reactions, while the ethoxy groups can undergo hydrolysis or substitution. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobut-1-ene: Similar structure but lacks the ethoxy groups.

    4,4-Dimethoxy-1-nitrobut-1-ene: Similar structure with methoxy groups instead of ethoxy groups.

    4,4-Diethoxy-2-nitrobut-1-ene: Similar structure with the nitro group at a different position.

Uniqueness

4,4-Diethoxy-1-nitrobut-1-ene is unique due to the presence of both nitro and ethoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

918160-38-0

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

4,4-diethoxy-1-nitrobut-1-ene

InChI

InChI=1S/C8H15NO4/c1-3-12-8(13-4-2)6-5-7-9(10)11/h5,7-8H,3-4,6H2,1-2H3

InChI Key

GHGUSPQVPMXHRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC=C[N+](=O)[O-])OCC

Origin of Product

United States

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